1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl-
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Overview
Description
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions, a hydroxymethyl group at the 9 position, and a methyl group at the 10 position of the anthracene ring. The molecular formula of this compound is C16H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Hydroxylation: Anthracene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Methylation: The methyl group at the 10 position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also undergo redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Anthracenediol: Lacks the hydroxymethyl and methyl groups.
9-Hydroxymethyl-10-methyl-anthracene: Lacks the hydroxyl groups at the 1 and 2 positions.
Anthracene: The parent compound without any functional groups.
Uniqueness
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
CAS No. |
496783-15-4 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
9-(hydroxymethyl)-10-methylanthracene-1,2-diol |
InChI |
InChI=1S/C16H14O3/c1-9-10-4-2-3-5-12(10)13(8-17)15-11(9)6-7-14(18)16(15)19/h2-7,17-19H,8H2,1H3 |
InChI Key |
CHKWZBTWGTVPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C(C3=CC=CC=C13)CO)O)O |
Origin of Product |
United States |
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